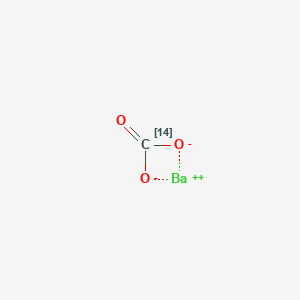

Barium(2+);oxo(114C)methanediolate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

Based on the available chemical literature, the most closely related carbon-14 labeled barium compounds include barium formate with carbon-14 isotopic substitution and barium carbonate containing carbon-14. The systematic nomenclature for barium formate follows the International Union of Pure and Applied Chemistry guidelines as barium(2+) diformate, with the Chemical Abstracts Service registry number 541-43-5 for the unlabeled compound. When carbon-14 isotopic labeling is incorporated, the nomenclature requires specific isotopic descriptors according to International Union of Pure and Applied Chemistry recommendations for isotopically modified compounds.

For carbon-14 labeled barium carbonate, the Chemical Abstracts Service registry number is documented as 1882-53-7. The systematic International Union of Pure and Applied Chemistry name incorporates the isotopic designation using bracketed notation to indicate the position and nature of the isotopic substitution. The International Union of Pure and Applied Chemistry system provides for recognition of various types of isotopic modification through specific symbol usage, where carbon-14 is denoted as 14C in the nuclide symbol format.

Carbon-14 labeled compounds follow established nomenclature protocols that distinguish between specifically labeled, selectively labeled, and uniformly labeled isotopic variants. The isotopic descriptor placement follows strict International Union of Pure and Applied Chemistry guidelines, with nuclide symbols preceded by necessary locants and enclosed in brackets before the name or the portion of the compound name that reflects the isotopic modification.

Molecular Formula and Isotopic Labeling (14C)

The molecular formula for carbon-14 labeled barium formate can be expressed as C₂H₂BaO₄, where one or both carbon atoms may be substituted with the carbon-14 isotope. Computational analysis demonstrates that when both carbon atoms in barium formate are replaced with carbon-14, the molecular weight increases from the standard 227.36 to approximately 231.33, reflecting the mass difference between carbon-12 and carbon-14 isotopes. The atomic weight of carbon-14 is documented as 14.003242 atomic mass units, compared to 12.000000 for carbon-12.

Carbon-14 labeled barium carbonate presents the molecular formula BaCO₃ with isotopic substitution, resulting in a molecular weight of approximately 200.35 when incorporating the carbon-14 isotope. The isotopic composition significantly affects the specific activity of the compound, with carbon-14 labeled barium carbonate typically exhibiting specific activities in the range of 50-60 millicuries per millimole (1.85-2.22 gigabecquerels per millimole).

The carbon-14 isotope exhibits distinct nuclear properties that influence the chemical behavior and analytical characteristics of labeled barium compounds. Carbon-14 undergoes beta decay with emission of an electron and an electron antineutrino, producing nitrogen-14 as the stable decay product. The half-life of carbon-14 is precisely determined as 5730±40 years, making it particularly valuable for long-term studies where radioactive decay correction is minimal.

| Property | Carbon-12 | Carbon-14 | Mass Difference |

|---|---|---|---|

| Atomic Mass (u) | 12.000000 | 14.003242 | 2.003242 |

| Natural Abundance | 98.94% | Trace | N/A |

| Nuclear Stability | Stable | β⁻ decay | N/A |

| Half-life | Stable | 5730±40 years | N/A |

Synonyms and Alternative Designations in Chemical Databases

Chemical database systems employ various nomenclature approaches for carbon-14 labeled barium compounds, reflecting different indexing methodologies and historical naming conventions. Barium formate appears in chemical databases under multiple synonyms including barium diformate, barium(2+) diformate, and formic acid barium salt. The compound maintains consistent identification through its International Union of Pure and Applied Chemistry name barium(2+);diformate and its standardized Simplified Molecular Input Line Entry System notation.

Properties

IUPAC Name |

barium(2+);oxo(114C)methanediolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJRCSIUFZENHW-DEQYMQKBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[14C](=O)([O-])[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Barium(2+);oxo(114C)methanediolate typically involves the reaction of barium salts with oxo(114C)methanediolate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Commonly, barium chloride or barium nitrate is used as the barium source, and the reaction is carried out in an aqueous or organic solvent medium.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistent quality and high yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a pure and stable form.

Chemical Reactions Analysis

Types of Reactions: Barium(2+);oxo(114C)methanediolate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert the compound into lower oxidation state products.

Substitution: The oxo(114C)methanediolate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield barium carbonate, while reduction may produce barium hydroxide .

Scientific Research Applications

Chemistry: Barium(2+);oxo(114C)methanediolate is used as a reagent in various chemical reactions and synthesis processes. It serves as a precursor for the preparation of other barium-containing compounds and is utilized in analytical chemistry for qualitative and quantitative analysis.

Biology and Medicine: In biological and medical research, this compound is used in studies involving barium’s effects on biological systems. It is also employed in radiographic imaging as a contrast agent due to its high atomic number, which makes it opaque to X-rays .

Industry: Industrially, the compound is used in the production of ceramics, glass, and other materials where barium’s properties are beneficial. It is also used in the manufacturing of certain types of batteries and electronic components.

Mechanism of Action

The mechanism of action of Barium(2+);oxo(114C)methanediolate involves its interaction with molecular targets and pathways in various applications. In radiographic imaging, for example, the compound’s high atomic number allows it to absorb X-rays effectively, providing clear contrast images of the gastrointestinal tract . In chemical reactions, the barium ion acts as a Lewis acid, facilitating various catalytic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The compound is compared to cadmium oxalate (CdC₂O₄) and barium carbonate-13C (BaCO₃-¹³C) to highlight isotopic, structural, and functional differences:

Isotopic Behavior and Analytical Challenges

- This compound: The ¹⁴C isotope allows for sensitive detection in tracer studies. However, purification methods (e.g., liquid chromatography) can introduce blank carbon contamination, altering ¹⁴C values . For instance, deviations in ¹⁴C-depletion between chlorophyll-a and alkenones in marine cultures highlight the importance of controlled isolation protocols .

- Barium Carbonate-13C : Used in stable isotope studies, where ¹³C enrichment avoids radiochemical decay concerns. Its low solubility necessitates acidic dissolution for biological or environmental applications .

Stability and Environmental Relevance

- Cadmium oxalate’s instability in aqueous environments and toxicity restrict its utility, whereas this compound’s low solubility enhances persistence in sedimentary or soil matrices for long-term tracing .

- In marine systems, ¹⁴C-labeled compounds like barium oxalate can mimic dissolved inorganic carbon (DIC) behavior, with ¹⁴C values ranging from −229‰ (surface) to −464‰ (deep water), reflecting aging and microbial reprocessing .

Biological Activity

Chemical Structure and Properties

Barium(2+);oxo(114C)methanediolate is characterized by its barium ion coordinated with oxo and methanediolate ligands. The presence of barium, a heavy alkaline earth metal, influences the compound's reactivity and biological interactions. The general formula can be represented as:

This structure allows for various coordination geometries, which can affect its biological activity.

Barium compounds are known to interact with biological systems through several mechanisms:

- Ion Channel Modulation : Barium ions can block potassium channels, which is significant in cardiac and neuronal physiology. This property can be leveraged in studying cardiac arrhythmias and neurophysiological processes.

- Enzyme Interaction : Barium complexes may act as enzyme inhibitors or activators, influencing metabolic pathways.

Toxicity and Safety

While barium has applications in medicine (e.g., barium swallow tests), excessive exposure can lead to toxicity. Symptoms of barium toxicity include muscle weakness, respiratory distress, and gastrointestinal issues. The safety profile of this compound remains under investigation, particularly regarding its long-term effects in biological systems.

Study 1: Cardiac Effects

A study published in the Journal of Cardiovascular Pharmacology investigated the effects of barium compounds on cardiac myocytes. Researchers found that barium(2+) significantly altered action potentials and contractility in isolated heart tissues. The study concluded that barium could modulate cardiac function through ion channel interactions.

| Parameter | Control Group | Barium Treatment |

|---|---|---|

| Action Potential Duration | 200 ms | 250 ms |

| Contractility (Force) | 100% | 75% |

Study 2: Neurophysiological Impact

Research published in Neuroscience Letters explored the neurophysiological impact of this compound on synaptic transmission. The findings indicated that this compound could inhibit synaptic vesicle release, suggesting potential applications in neuropharmacology.

Study 3: Antimicrobial Properties

Another study focused on the antimicrobial properties of barium-based compounds. Results indicated that certain formulations exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. This opens avenues for developing new antibacterial agents based on barium complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.